N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide
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Overview
Description
N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a stabilizer in polymer production.
Mechanism of Action
The mechanism by which N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Known for its antioxidant properties and used in stabilizing polymers.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a stabilizer in plastics due to its high-temperature stability.
Uniqueness
N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C38H54N4O4 |
---|---|
Molecular Weight |
630.9 g/mol |
IUPAC Name |
N-cyclopentyl-2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-methylbutanamide |
InChI |
InChI=1S/C38H54N4O4/c1-11-38(9,35(46)39-27-17-15-16-18-27)41(32-25(2)40(10)42(34(32)45)28-19-13-12-14-20-28)31(43)22-21-26-23-29(36(3,4)5)33(44)30(24-26)37(6,7)8/h12-14,19-20,23-24,27,44H,11,15-18,21-22H2,1-10H3,(H,39,46) |
InChI Key |
DJIKOHZEUONXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCC1)N(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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